molecular formula C5H2Cl2N4 B2695732 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 2092807-41-3

6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B2695732
CAS No.: 2092807-41-3
M. Wt: 189
InChI Key: OCSYMVSTAPNMIF-UHFFFAOYSA-N
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Description

6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS 2092807-41-3) is a high-value, heterocyclic building block of significant interest in pharmaceutical and agrochemical research. With the molecular formula C 5 H 2 Cl 2 N 4 and a molecular weight of 189.00 g/mol , this compound serves as a versatile synthon for the construction of more complex molecules. Its structure incorporates a dichloro-substituted triazolopyrazine core, which is amenable to further functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, allowing researchers to develop targeted compound libraries. Compounds based on the [1,2,4]triazolo[1,5-a]pyrazine scaffold are extensively investigated for their diverse biological activities. Related analogs are known to act as potent inhibitors of various kinases, such as JAK1 and JAK2, and have shown promise in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . The presence of two chlorine atoms on the pyrazine ring makes this specific compound a crucial intermediate for medicinal chemists aiming to design novel therapeutic agents, particularly in the synthesis of potential RORγt inverse agonists and PHD inhibitors . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. For optimal stability, it must be stored in an inert atmosphere at -20°C .

Properties

IUPAC Name

6,8-dichloro-[1,2,4]triazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSYMVSTAPNMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C2=NC=NN21)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dichloropyrazine-2-carboxylic acid with hydrazine hydrate, followed by cyclization with triethyl orthoformate . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of 6,8-dichloro-[1,2,4]triazolo[1,5-a]pyrazine is its role in the development of anticancer agents. Research indicates that derivatives of this compound can inhibit specific protein kinases involved in cancer progression. For instance, studies have shown that compounds derived from triazolo-pyrazine scaffolds exhibit potent inhibitory activity against various kinases such as AKT and EGFR, which are crucial in cancer cell signaling pathways .

Case Study: c-Met Inhibition
A notable example is the compound PF-04217903, which demonstrates selective inhibition of c-Met kinases with an IC50 value of 0.005 µM. This compound serves as a preclinical candidate for cancer treatment and exemplifies the potential of triazolo[1,5-a]pyrazines in targeting oncogenic pathways .

Agricultural Chemistry

Pesticide Development
this compound has also been explored for its pesticidal properties. Research indicates that derivatives can act as effective fungicides and herbicides. The structural modifications at various positions on the triazole ring can enhance biological activity against specific pests or pathogens.

Data Table: Pesticidal Efficacy

CompoundActivity TypeTarget OrganismEfficacy (%)
6,8-Dichloro-[1,2,4]triazoloFungicideFusarium spp.85
6,8-Dichloro-[1,2,4]triazoloHerbicideAmaranthus retroflexus90

Material Science

Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used in synthesizing novel materials with specific electronic or optical properties. Research has focused on incorporating this compound into polymer matrices to enhance their thermal stability and mechanical properties.

Case Study: Polymer Composites
In a study involving polymer composites containing triazolo-pyrazine derivatives, significant improvements were observed in thermal resistance and mechanical strength compared to control samples without the compound. This application highlights the versatility of this compound in advanced material development .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis and solvent-free reactions which improve yield and reduce environmental impact. These methodologies are crucial for scaling up production for industrial applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Halogenated Derivatives

Table 1: Key Structural Analogs and Their Properties
Compound Name Structure Substituents Molecular Weight (g/mol) CAS Number Key Characteristics
6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine [1,2,4]Triazolo[1,5-a]pyrazine Cl at 6,8 ~189.46 2092807-41-3 High reactivity in SNAr reactions; used in prodrug synthesis .
3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine [1,2,4]Triazolo[4,3-a]pyrazine Cl at 3,8 ~189.46 - Structural isomer; synthesized via 4-step route (substitution, acylation, cyclization, chlorination) with optimized yield .
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine [1,2,4]Triazolo[1,5-a]pyrazine Br at 6,8 328.88 944709-42-6 Brominated analog; higher leaving-group reactivity than Cl; used in cross-coupling reactions .
8-Chloro-[1,2,4]triazolo[1,5-a]pyrazine [1,2,4]Triazolo[1,5-a]pyrazine Cl at 8 154.56 74803-32-0 Mono-chlorinated derivative; reactive in SNAr with amines (Table 3 in ).
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine Hydrogenated core N/A 124.14 233278-56-3 Reduced aromaticity; improved solubility; explored in antifungal agents .

Biological Activity

6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound notable for its potential biological activities. With the molecular formula C5_5H2_2Cl2_2N4_4, this compound has gained interest in medicinal chemistry due to its structural features that allow for diverse interactions with biological targets.

  • Molecular Weight: 189 g/mol
  • CAS Number: 2092807-41-3
  • Purity: 95% .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from precursors like 2,3-dichloropyrazine and sodium azide. This method allows for the formation of the triazolo ring under controlled conditions .

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of triazolo[1,5-a]pyrazine exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC): Some derivatives have shown MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus .
  • Mechanism: The antimicrobial activity is attributed to the inhibition of bacterial enzyme activity and disruption of cell membrane integrity .

Anticancer Activity

This compound has been evaluated for its anticancer properties:

  • Cell Lines Tested: Studies have focused on various cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical).
  • IC50 Values: One study reported IC50 values for triazolo derivatives ranging from 0.15 μM to 2.85 μM against these cell lines . This suggests potent anticancer activity and potential as a therapeutic agent.

The mechanism of action for this compound is believed to involve:

  • Target Interaction: The compound interacts with specific molecular targets such as c-Met kinase.
  • Inhibition Studies: Dose-dependent experiments and cell cycle assays indicate that these compounds can induce apoptosis in cancer cells .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals the unique biological activity of this compound:

CompoundBiological ActivityIC50 (μM)
This compoundAntimicrobial & AnticancerVaries (0.15 - 2.85)
1,2,4-Triazolo[4,3-a]pyrazineModerate AnticancerHigher than above
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazineLimited AnticancerNot specified

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Study : A research article demonstrated that derivatives of triazolo[1,5-a]pyrazine exhibited strong anti-tumor activity against multiple cancer cell lines with significant IC50 values indicating effectiveness .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties where derivatives showed excellent activities against various pathogens. The findings emphasized the need for further exploration of structure-activity relationships to optimize efficacy .
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds could potentially disrupt critical cellular processes in pathogens and cancer cells alike .

Q & A

Q. How are in vivo pharmacokinetic properties optimized for triazolo-pyrazine derivatives?

  • Prodrug Design : Incorporate colon-specific delivery moieties (e.g., cyclohexenyl esters) to enhance bioavailability, as demonstrated in .
  • Metabolic Stability : Introduce fluorine substituents to reduce CYP450-mediated oxidation, improving half-life in rodent models .

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